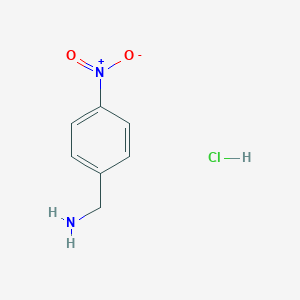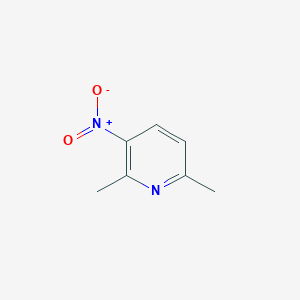
4-硝基苄胺盐酸盐
描述
4-Nitrobenzylamine hydrochloride: is an organic compound with the molecular formula C7H8N2O2·HCl . It is a derivative of benzylamine, where the benzyl ring is substituted with a nitro group at the para position. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
科学研究应用
4-Nitrobenzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrobenzylamine hydrochloride can be synthesized through the nitration of benzylamine. The process involves the following steps:
Nitration: Benzylamine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the para position of the benzyl ring.
Neutralization: The resulting 4-nitrobenzylamine is then neutralized with hydrochloric acid to form 4-nitrobenzylamine hydrochloride.
Industrial Production Methods: In industrial settings, the production of 4-nitrobenzylamine hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, concentration of reagents, and reaction time.
化学反应分析
Types of Reactions: 4-Nitrobenzylamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Various nucleophiles such as halides, alkoxides, or amines under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Reduction: 4-Aminobenzylamine hydrochloride.
Substitution: Various substituted benzylamine derivatives.
Oxidation: 4-Nitrosobenzylamine or 4-nitrobenzylamine derivatives.
作用机制
The mechanism of action of 4-nitrobenzylamine hydrochloride depends on the specific chemical reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.
Substitution: The amino group acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds.
Oxidation: The amino group is oxidized by the transfer of electrons to the oxidizing agent, resulting in the formation of nitroso or nitro derivatives.
相似化合物的比较
- 4-Fluorobenzylamine hydrochloride
- 4-Chlorobenzylamine hydrochloride
- 4-Methoxybenzylamine hydrochloride
- 4-Methylbenzylamine hydrochloride
- 4-Aminobenzylamine hydrochloride
Comparison: 4-Nitrobenzylamine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity compared to other benzylamine derivatives. The nitro group makes the compound more electron-deficient, influencing its reactivity in reduction, substitution, and oxidation reactions. This unique reactivity makes it valuable in specific synthetic applications and research studies.
属性
IUPAC Name |
(4-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-5-6-1-3-7(4-2-6)9(10)11;/h1-4H,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIXZZMSWYOQPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18600-42-5 | |
| Record name | Benzenemethanamine, 4-nitro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-nitrobenzylammonium hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reaction of (S)-α-methyl-4-nitrobenzylamine hydrochloride with Palladium(II) acetate?
A1: This reaction is notable because it results in the formation of the first reported orthometalated complexes containing a primary amine with an electron-withdrawing nitro group on the benzene ring []. This type of complexation, specifically orthopalladation, holds potential for various catalytic applications and further derivatization for potential use in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)






![5,6,8,9-Tetrahydrodibenz[a,j]anthracene](/img/structure/B99996.png)






